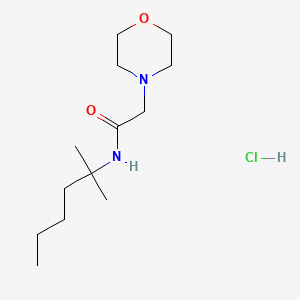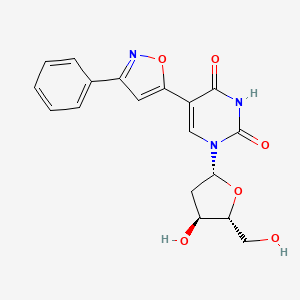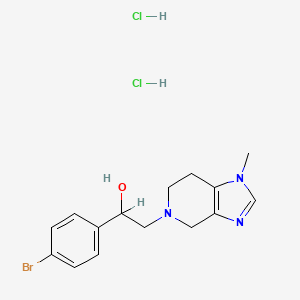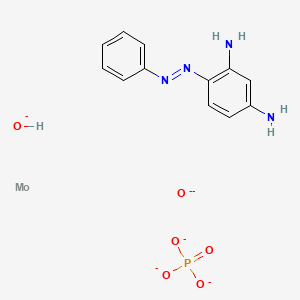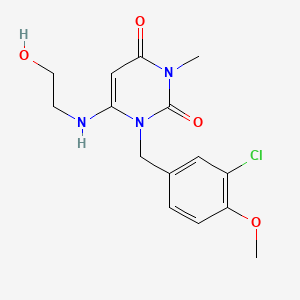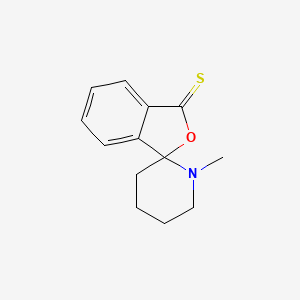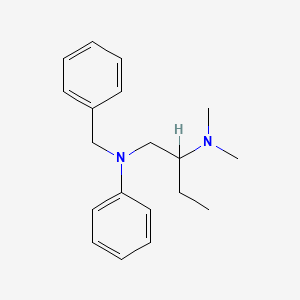
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine: is an organic compound with the molecular formula C23H26N2. It is a derivative of butanediamine, characterized by the presence of benzyl and phenyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine typically involves the reaction of N-benzyl-N-methylamine with phenylacetaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding amides or ketones.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Amides or ketones.
Reduction: Secondary amines.
Substitution: Substituted benzyl or phenyl derivatives.
Applications De Recherche Scientifique
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-Benzyl-N1,N1-dimethyl-1,N2-diphenylethylenediamine
- N1,N2-Dimethyl-N1-phenyl-1,2-ethanediamine
- N1-Benzyl-N2,N2-dimethyl-1,2-propanediamine
Uniqueness
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine is unique due to its specific structural features, which confer distinct reactivity and binding properties.
Propriétés
Numéro CAS |
54-66-0 |
|---|---|
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-N-benzyl-2-N,2-N-dimethyl-1-N-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-18(20(2)3)16-21(19-13-9-6-10-14-19)15-17-11-7-5-8-12-17/h5-14,18H,4,15-16H2,1-3H3 |
Clé InChI |
PWDPOBUGUYQWSY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


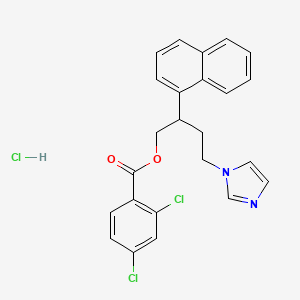
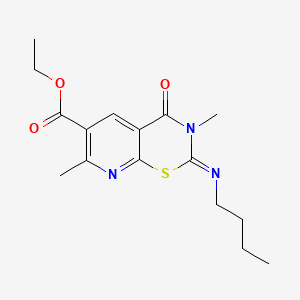
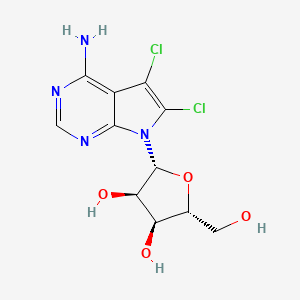
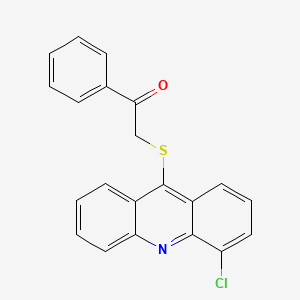
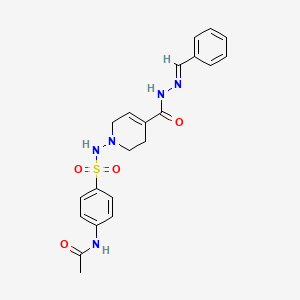
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
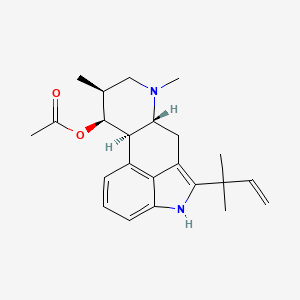
![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
